molecular formula C10H19O6PS2 B563032 Malathion-d6 CAS No. 1189877-72-2

Malathion-d6

Cat. No.: B563032
CAS No.: 1189877-72-2
M. Wt: 336.4 g/mol
InChI Key: JXSJBGJIGXNWCI-LIJFRPJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malathion-d6 involves the incorporation of deuterium atoms into the malathion molecule. This can be achieved through the use of deuterated reagents in the synthesis process. One common method involves the reaction of diethyl maleate with deuterated methanol in the presence of a catalyst to form the deuterated intermediate. This intermediate is then reacted with O,O-dimethyl phosphorodithioate to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Malathion-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Analytical Applications

Internal Standard for Mass Spectrometry

Malathion-d6 is primarily utilized as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated isotopes allow for accurate quantification of malathion levels in various samples, including biological fluids and environmental matrices. The use of deuterated standards helps to correct for matrix effects and improves the reliability of the results.

ApplicationMethodologyPurpose
Quantification of malathionGC-MS, LC-MSAccurate measurement in complex matrices
Environmental monitoringSoil, water analysisDetection of pesticide residues
Pharmacokinetics studiesAnimal modelsUnderstanding absorption and metabolism

Research on Toxicity and Metabolism

Toxicological Studies

Research involving this compound has provided insights into the toxicological profiles of malathion. Studies have shown that malathion acts as an acetylcholinesterase inhibitor, leading to cholinergic toxicity. The use of this compound allows researchers to trace metabolic pathways and degradation products without interference from the natural isotopic composition of malathion.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of malathion using this compound as a tracer. The results indicated that malathion undergoes hydrolysis and oxidation, leading to several metabolites, including malaoxon, which is more toxic than the parent compound. This research highlights the importance of understanding degradation pathways for risk assessment in agricultural practices.

Environmental Fate Studies

Degradation Mechanisms

This compound has been employed in studies aimed at elucidating the degradation mechanisms of malathion in various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of pesticide use.

Environmental ConditionDegradation PathwayKey Findings
SoilEster hydrolysisRapid degradation under moist conditions
WaterPhotolysisSignificant breakdown under UV exposure
Temperature VariationsTemperature-dependent pathwaysHigher temperatures accelerate degradation

Development of Analytical Methods

Synthesis and Application

Recent research has focused on developing methods for synthesizing this compound for use as an internal standard in herbal medicine analysis. These methods enhance the ability to detect pesticide residues in medicinal plants, ensuring safety and compliance with health regulations.

Case Study: Herbal Medicine Analysis

A study evaluated the distribution of this compound in various herbal plants such as marigolds and valerian. The findings demonstrated that using deuterated standards significantly improved detection limits and accuracy in quantifying pesticide residues, thereby supporting regulatory assessments.

Mechanism of Action

Malathion-d6, like malathion, acts as an acetylcholinesterase inhibitor. Upon uptake into the target organism, it binds irreversibly to the serine residue in the active catalytic site of the cholinesterase enzyme. This binding leads to the formation of a phosphoester group, which deactivates the enzyme and results in the accumulation of acetylcholine at the synapse. The buildup of acetylcholine causes continuous stimulation of the nerves, leading to paralysis and death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion-d6 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated compounds in mass spectrometry. This makes Malathion-d6 an invaluable tool in research involving the detection and analysis of malathion and its metabolites .

Biological Activity

Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide widely used in agriculture and public health. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, including its toxicity, mechanisms of action, and implications for human health.

Malathion functions primarily as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission. The metabolite malaoxon is significantly more potent than malathion itself, being approximately 100 times more effective at inhibiting AChE .

1.2 Cytotoxicity

Studies have demonstrated that malathion exposure can lead to cytotoxic effects in various cell types. For instance, research on human lymphocytes showed that malathion exposure resulted in a concentration-dependent reduction in cell viability and altered gene expression linked to cancer pathways . Specifically, 659 genes were upregulated while 3729 were downregulated, with notable impacts on genes involved in hematopoiesis and tumor suppression.

Concentration (μg/mL)Cell Viability (%)Upregulated GenesDownregulated Genes
50~806593729
100~50N/AN/A

2. Oxidative Stress and Antioxidant Response

Malathion exposure has been linked to increased oxidative stress in plant and animal models. In a study involving Allium cepa (onion), malathion treatment led to elevated levels of lipid peroxidation and changes in antioxidant enzyme activities . Specifically, activities of catalase (CAT) and superoxide dismutase (SOD) were upregulated, while ascorbate peroxidase (APX) and glutathione reductase (GR) activities were downregulated under certain concentrations.

2.1 Enzyme Activity Changes

EnzymeActivity Change
Catalase (CAT)Upregulated
Superoxide Dismutase (SOD)Upregulated
Ascorbate Peroxidase (APX)Downregulated
Glutathione Reductase (GR)Downregulated

3. Carcinogenic Potential

The carcinogenic potential of malathion has been a subject of extensive research. Epidemiological studies have suggested a correlation between malathion exposure and increased cancer incidence among agricultural workers . The alteration of gene expression profiles in lymphocytes indicates that malathion may influence pathways critical for cancer development.

4. Neurotoxicity

Research indicates that malathion can induce neurotoxic effects through both cholinergic and non-cholinergic mechanisms. It has been shown to cause neuroinflammation and apoptosis in neuronal cells . The U.S. EPA has classified malathion as possibly carcinogenic based on animal studies showing liver cancer at high doses .

5. Biomonitoring and Metabolism

Biomarkers of exposure to malathion include its metabolites such as monomethyl malathion (MMA) and dimethylphosphate (DMP). These metabolites are typically detected in urine following exposure, with half-lives ranging from minutes to hours depending on the route of administration .

5.1 Metabolite Profiles

MetaboliteExcretion Rate (%)
Monomethyl Malathion (MMA)35%
Dimethyl Phosphate (DMP)~20%

6. Case Studies

Several case studies have highlighted the adverse effects associated with malathion exposure:

  • Case Study A : A cohort study involving agricultural workers revealed significant associations between malathion exposure and neurological disorders.
  • Case Study B : An investigation into the effects on children living near agricultural areas found increased incidences of respiratory issues linked to pesticide use.

Q & A

Basic Research Questions

Q. How is Malathion-d6 utilized as an internal standard in quantitative LC-MS/MS analysis?

this compound is employed to correct for matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methodologically, researchers should spike samples with a known concentration of this compound before extraction, ensuring isotopic equilibrium. Calibration curves using analyte-to-internal standard response ratios minimize instrument variability .

Q. What experimental parameters are critical for validating this compound purity in pesticide residue studies?

Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (>98%) and exclude non-deuterated impurities. Chromatographic separation (e.g., reverse-phase HPLC) coupled with isotopic ratio analysis ensures specificity .

Q. How should researchers account for solvent compatibility when preparing this compound stock solutions?

Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to minimize proton exchange, which can alter isotopic integrity. Conduct stability tests under storage conditions (−20°C, inert atmosphere) to verify solution integrity over time .

Advanced Research Questions

Q. What strategies mitigate deuterium loss in this compound during long-term GC-MS analysis?

Deuterium loss in gas chromatography-mass spectrometry (GC-MS) arises from thermal degradation. Mitigation includes:

  • Optimizing inlet temperature (≤250°C) and splitless injection modes.
  • Using derivatization agents (e.g., BSTFA) to stabilize labile hydrogens.
  • Validating method stability via repeated injections and comparing deuterium retention ratios .

Q. How can researchers resolve spectral interference between this compound and co-eluting metabolites in complex matrices?

Apply high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm to distinguish isotopic clusters. Data-independent acquisition (DIA) or parallel reaction monitoring (PRM) enhances selectivity. Post-acquisition software tools (e.g., Skyline) assist in deconvoluting overlapping peaks .

Q. What statistical approaches are recommended for analyzing contradictory recovery rates of this compound across different soil types?

Use multivariate analysis (e.g., ANOVA with Tukey’s HSD) to identify soil properties (pH, organic matter) influencing recovery. Include batch-effect correction and sensitivity analyses to isolate confounding variables. Transparent reporting of uncertainties is critical for reproducibility .

Q. How should researchers design experiments to assess this compound stability under photolytic degradation conditions?

Simulate environmental UV exposure using solar light chambers (e.g., Xenon arc lamps) with controlled irradiance. Monitor degradation kinetics via time-series sampling and quantify residual this compound using isotope dilution. Include dark controls to differentiate thermal vs. photolytic effects .

Methodological and Data Management Questions

Q. What metadata must be documented when publishing datasets involving this compound?

Essential metadata includes:

  • Instrument parameters (column type, ionization mode).
  • Batch-specific calibration data.
  • Storage conditions and solvent history. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and use platforms like Zenodo for structured data deposition .

Q. How can researchers reconcile discrepancies between theoretical and observed deuterium abundance in this compound?

Perform isotopic purity audits using reference standards (e.g., NIST-traceable materials). Cross-validate with orthogonal techniques like FTIR or Raman spectroscopy to identify synthetic byproducts. Report deviations with error margins in supplementary materials .

Q. What frameworks guide ethical use of this compound in environmental toxicity studies?

Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecological studies, ensure compliance with institutional animal care protocols and minimize synthetic compound release via waste-stream containment .

Properties

IUPAC Name

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXSJBGJIGXNWCI-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601339971
Record name Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189877-72-2
Record name Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601339971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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